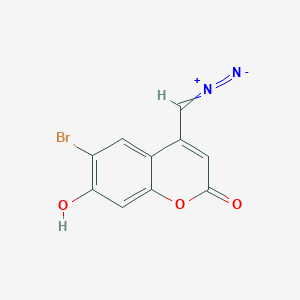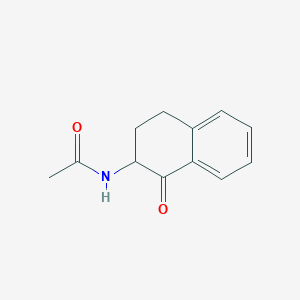
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide
Vue d'ensemble
Description
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide is an organic compound with a complex structure that includes a tetralin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide typically involves the acetylation of aminotetralin derivatives. One common method includes the reaction of 2-aminotetralin with acetic anhydride under controlled conditions to yield this compound. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent production. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetralin derivatives.
Applications De Recherche Scientifique
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
2-Aminotetralin: A precursor in the synthesis of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide.
2-Acetylaminonaphthalene: Shares structural similarities but differs in the ring system.
1-Acetylaminotetralin: Another acetylated derivative with a different substitution pattern.
Uniqueness: this compound is unique due to its specific acetylation at the 1-position of the tetralin ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-11-7-6-9-4-2-3-5-10(9)12(11)15/h2-5,11H,6-7H2,1H3,(H,13,14) |
Clé InChI |
UYOZHOUPIHNUJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
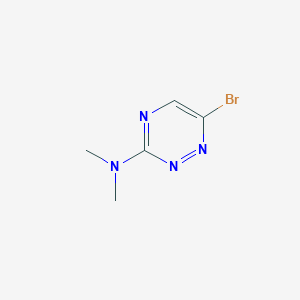
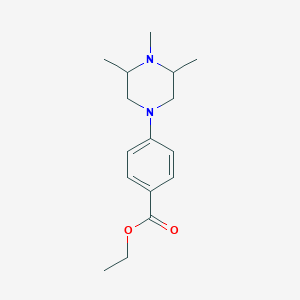
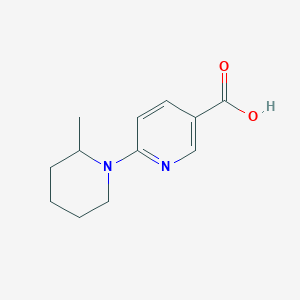
![2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B8631162.png)
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-](/img/structure/B8631166.png)
![8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B8631168.png)
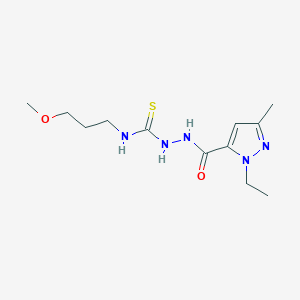
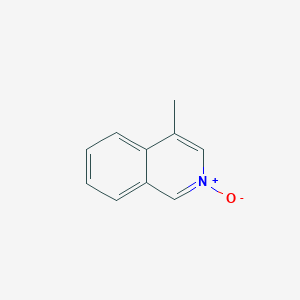
![TERT-BUTYL N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMATE](/img/structure/B8631188.png)
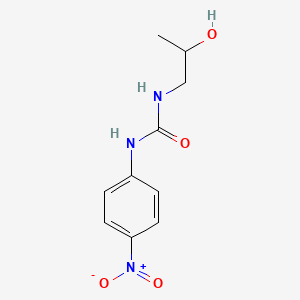
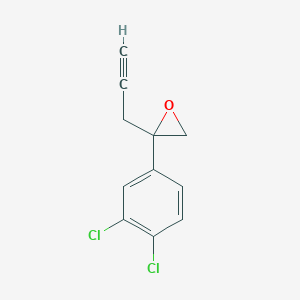
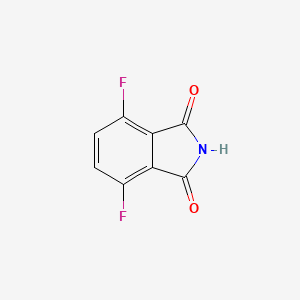
![2-(4-((1H-Benzo[d]imidazol-5-yl)oxy)-3,5-dibromophenyl)acetic acid](/img/structure/B8631221.png)
